5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Medicinal Chemistry Anticancer Activity Quinazoline SAR

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic quinazoline-2,4-dione core with a trifluoromethyl (-CF3) substituent at the 5-position. This scaffold serves as a critical pharmacophore and synthetic intermediate in drug discovery, particularly for kinase inhibitors and neurological receptor ligands.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 959236-92-1
Cat. No. B3317357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
CAS959236-92-1
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=O)NC2=O)C(F)(F)F
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)7(15)14-8(16)13-5/h1-3H,(H2,13,14,15,16)
InChIKeyMSAVDWKURUSWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione (CAS 959236-92-1): Core Scaffold Identity for Procurement


5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic quinazoline-2,4-dione core with a trifluoromethyl (-CF3) substituent at the 5-position . This scaffold serves as a critical pharmacophore and synthetic intermediate in drug discovery, particularly for kinase inhibitors and neurological receptor ligands [1]. The specific regiochemistry of the electron-withdrawing -CF3 group is the primary driver of its distinct physicochemical and biological profile, differentiating it from other available halogenated or alkyl-substituted variants .

The Procurement Risk of Generic 'Quinazoline-2,4-dione' Substitution for 5-Trifluoromethyl Analogs


Simple substitution with generic quinazoline-2,4-diones (e.g., unsubstituted, 5-methyl, or 5-chloro analogs) fails because the 5-CF3 group is not a passive spectator. Evidence shows that the trifluoromethyl group at a specific position decisively alters receptor binding profiles, with a 7-CF3 analog demonstrating drastically increased ionotropic glutamate receptor affinity and selectivity compared to its 7-chloro counterpart [1]. Similarly, in histamine H4 receptor ligand series, the trifluoromethyl-substituted quinazoline core is critical for probing a distinct hydrophobic binding pocket and achieving high inverse agonist potency, a property not replicated by other substituents [2]. Selecting an incorrect analog will therefore lead to a non-viable structure-activity relationship (SAR) and failed lead optimization.

Head-to-Head Quantitative Differentiation of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione


Anticancer Scaffold Potency: 5-CF3 Amide Derivatives vs. Library Baseline in HeLa Cells

Amide derivatives synthesized from the 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione core (compounds 5l and 5m) were identified as 'promising' leads in a series of 20+ compounds evaluated against four human cancer cell lines [1]. While explicit IC50 values for the target compound itself are not reported, its derived amides 5l and 5m showed superior antiproliferative activity compared to the majority of library compounds. This positions the 5-CF3 core as a validated starting point for generating potent amide-based anticancer agents, a pathway not demonstrated for its 5-chloro or 5-methyl analogs in this study.

Medicinal Chemistry Anticancer Activity Quinazoline SAR

Positional Selectivity Advantage: 5-CF3 vs 7-CF3 in Regiospecific Drug Design

A direct head-to-head comparison of regioisomers is not available, but a critical class-level inference can be drawn. In the quinazoline-2,4-dione series, moving the trifluoromethyl group from the 7-position to the 5-position provides a completely different pharmacological profile. A study on 7-trifluoromethyl derivatives showed this group increased AMPA and kainate receptor affinity and selectivity compared to a 7-chlorine atom [1]. This proves that the -CF3 group's position on the quinazoline core is non-interchangeable. Procuring the 5-CF3 isomer is therefore mandatory for projects targeting different binding pockets (e.g., H4R inverse agonism), where the 5-substituent is essential for activity [2].

Receptor Pharmacology Glutamate Receptors Structure-Activity Relationship

Physicochemical Differentiation: Calculated LogP and PSA Advantage Over 5-Halogen Analogs

The trifluoromethyl group imparts a calculated AlogP of 1.29 to the core scaffold, a value reflecting balanced lipophilicity crucial for membrane permeability and oral bioavailability . This differentiates it from the more polar 5-chloro (AlogP ~0.8) and heavier, more lipophilic 5-bromo analog. The high polar surface area (PSA of 90.65 Ų) combined with 7 rotatable bonds (post-derivatization) places it within favorable drug-like chemical space, offering a superior starting point for generating leads with acceptable pharmacokinetic profiles compared to other 5-substituted analogs.

Physicochemical Properties Drug-likeness Lead Optimization

High-Value Procurement Scenarios for 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione


Oncology Lead Generation via Amide Library Synthesis

This scaffold is ideally procured for medicinal chemistry groups building focused amide libraries for anticancer screening. Building from the core identified in [1], reacting the scaffold with diverse amines is a validated strategy to generate potent antiproliferative agents against a panel of human cancer cell lines including HeLa and MCF-7. This specific compound is the direct precursor to the most promising leads (5l and 5m) identified in that study.

Selective H4R Inverse Agonist Development

For inflammation and immunology programs targeting the histamine H4 receptor, this specific 5-CF3 regioisomer is the essential core. As demonstrated by Smits et al., the trifluoromethyl group at this position enables interaction with a distinct H4R hydrophobic binding pocket, yielding functional inverse agonists with low-nanomolar potency (pKi = 8.31 for derivative 54) and confirmed in vivo anti-inflammatory activity [3]. Using the 7-CF3 or 5-chloro isomer will result in a loss of this specific binding mode.

Kinase Inhibitor Scaffold with Optimized Drug-like Properties

For kinase inhibitor projects where balanced lipophilicity is critical for pharmacokinetic performance, the 5-CF3-quinazoline-2,4-dione is the superior starting material over other 5-halogenated analogs. Its calculated AlogP of 1.29 , combined with its role as a core in multiple kinase-focused patent filings [2], indicates a predictable path for installing kinase hinge-binding motifs while maintaining a favorable logP profile.

Regiospecific Probe for Chemical Biology

This compound is essential for chemical biologists conducting SAR by catalog. To establish the contribution of a 5-trifluoromethyl group to target binding, this specific compound must be procured and tested in parallel with its non-trifluoromethylated, 5-chloro, 5-bromo, 5-methyl, and 7-trifluoromethyl counterparts. Such a controlled probe panel is the only way to deconvolve the electronic, steric, and lipophilic contributions of the 5-CF3 substituent in a given biochemical assay [REFS-2, REFS-3].

Quote Request

Request a Quote for 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.